molecular formula C10H15BO2 B8083925 Boronic acid, (2-methyl-4-propylphenyl)-

Boronic acid, (2-methyl-4-propylphenyl)-

Cat. No.: B8083925
M. Wt: 178.04 g/mol
InChI Key: XSCBTTAAGIFIGB-UHFFFAOYSA-N
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Description

Boronic acid, (2-methyl-4-propylphenyl)-, is an organoboron compound with the molecular formula C10H15BO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds, making boronic acids valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boronic acid, (2-methyl-4-propylphenyl)-, can be synthesized through several methods. One common approach involves the reaction of 2-methyl-4-propylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction typically proceeds as follows:

    Formation of Grignard Reagent: 2-methyl-4-propylbromobenzene is reacted with magnesium in anhydrous ether to form the Grignard reagent.

    Reaction with Trimethyl Borate: The Grignard reagent is then reacted with trimethyl borate at low temperatures.

    Hydrolysis: The resulting boronate ester is hydrolyzed with aqueous acid to yield the desired boronic acid.

Industrial Production Methods

Industrial production of boronic acid, (2-methyl-4-propylphenyl)-, often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. Continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, (2-methyl-4-propylphenyl)-, undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most notable reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

    Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

    Esterification: Reaction with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other peroxides.

    Esterification: Alcohols and acid catalysts.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Esterification: Boronate esters.

Scientific Research Applications

Chemistry

In chemistry, boronic acid, (2-methyl-4-propylphenyl)-, is extensively used in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and drug delivery systems. Boronic acid, (2-methyl-4-propylphenyl)-, can be used in the development of enzyme inhibitors and as a building block for biologically active molecules.

Industry

In industry, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its role in forming stable carbon-carbon bonds makes it valuable in the production of complex organic compounds.

Mechanism of Action

The mechanism of action of boronic acid, (2-methyl-4-propylphenyl)-, in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid reacts with the palladium-aryl complex, transferring the aryl group to the palladium.

    Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4-Methylphenylboronic Acid: Another derivative with a methyl group, used in organic synthesis.

    4-Propylphenylboronic Acid: Similar to the compound but lacks the methyl group.

Uniqueness

Boronic acid, (2-methyl-4-propylphenyl)-, is unique due to its specific substitution pattern, which can influence its reactivity and the properties of the resulting products. The presence of both methyl and propyl groups can affect steric and electronic properties, making it suitable for specific synthetic applications.

This detailed overview provides a comprehensive understanding of boronic acid, (2-methyl-4-propylphenyl)-, covering its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(2-methyl-4-propylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c1-3-4-9-5-6-10(11(12)13)8(2)7-9/h5-7,12-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCBTTAAGIFIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CCC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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